CXF-009

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H38N8O5 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

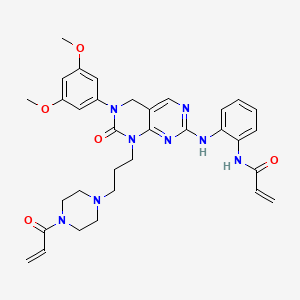

N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C33H38N8O5/c1-5-29(42)35-27-10-7-8-11-28(27)36-32-34-21-23-22-41(24-18-25(45-3)20-26(19-24)46-4)33(44)40(31(23)37-32)13-9-12-38-14-16-39(17-15-38)30(43)6-2/h5-8,10-11,18-21H,1-2,9,12-17,22H2,3-4H3,(H,35,42)(H,34,36,37) |

InChI Key |

ROJGUOQTMJJWMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CC3=CN=C(N=C3N(C2=O)CCCN4CCN(CC4)C(=O)C=C)NC5=CC=CC=C5NC(=O)C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CXF-009 (Tovecimig)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CXF-009, also known as CTX-009 and more recently as Tovecimig, is a novel, clinical-stage bispecific antibody developed by Compass Therapeutics. It is engineered to simultaneously target two critical pathways in tumor angiogenesis and vascularization: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A). By dually inhibiting these pathways, this compound aims to provide a more robust anti-tumor effect compared to therapies targeting either pathway alone. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical rationale, clinical development program, and available efficacy and safety data, with a focus on its investigation in biliary tract cancer (BTC) and colorectal cancer (CRC).

Mechanism of Action: Dual Blockade of DLL4 and VEGF-A

This compound is a recombinant bispecific antibody that concurrently binds to and neutralizes human DLL4 and VEGF-A.[1] This dual targeting is designed to overcome resistance mechanisms associated with single-agent anti-angiogenic therapies.

-

VEGF-A Inhibition: VEGF-A is a well-established key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to VEGF-A, this compound prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.[1]

-

DLL4 Inhibition: DLL4 is a ligand in the Notch signaling pathway, which plays a crucial role in regulating vascular development and maturation. In the tumor microenvironment, VEGF-A can induce the expression of DLL4.[2] DLL4-Notch signaling acts as a negative feedback mechanism, promoting the formation of more organized and functional blood vessels. By blocking DLL4, this compound disrupts this process, leading to a chaotic and non-functional tumor vasculature, which further impairs tumor growth. Preclinical models have suggested a synergistic anti-tumor effect with the dual blockade of both DLL4 and VEGF.[2][3]

Signaling Pathway of this compound Action

References

CXF-009: A Technical Guide to the Dual-Targeting Anti-Angiogenic Mechanism of Action

For Immediate Release

BOSTON, MA – CXF-009 (also known as CTX-009, Tovecimig, or ABL001) is an investigational, first-in-class bispecific antibody engineered to simultaneously inhibit two critical pathways in tumor angiogenesis: Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like ligand 4 (DLL4).[1][2][3] Preclinical and clinical data suggest that this dual blockade results in a potent, synergistic anti-tumor effect by disrupting tumor vascularization more effectively than targeting either pathway alone.[1][4] This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Dual Blockade of VEGF-A and DLL4

This compound is a recombinant bispecific antibody featuring a structure based on a bevacizumab-like anti-VEGF-A antibody. Fused to the C-terminus of each heavy chain is a single-chain variable fragment (scFv) that specifically targets human DLL4.[4][5] This design enables the simultaneous binding and neutralization of both VEGF-A and DLL4.

The scientific rationale for this dual-targeting approach is based on the complementary and interconnected roles of the VEGF and DLL4/Notch signaling pathways in angiogenesis.[1]

-

VEGF-A Inhibition: The anti-VEGF-A component of this compound functions similarly to established anti-angiogenic therapies. It binds to VEGF-A, preventing it from activating its receptor, VEGFR2, on endothelial cells. This action inhibits endothelial cell proliferation and the initial sprouting of new blood vessels, a process essential for supplying tumors with nutrients and oxygen.[1][4]

-

DLL4 Inhibition: The anti-DLL4 component targets a key ligand in the Notch signaling pathway. VEGF signaling upregulates the expression of DLL4 in endothelial "tip cells," which lead the formation of new vascular branches. DLL4 then activates Notch receptors on adjacent "stalk cells," signaling them to differentiate and mature, thereby creating a stable and functional vessel. By blocking DLL4, this compound disrupts this signaling cascade. This leads to uncontrolled, non-productive angiogenesis, characterized by the formation of a dense but chaotic and poorly perfused vascular network that cannot sustain tumor growth.[4]

The simultaneous blockade of both pathways is hypothesized to create a synergistic effect: VEGF-A inhibition reduces the initial angiogenic stimulus, while DLL4 inhibition ensures that any residual vessel formation is dysfunctional and non-productive.[6] This dual action has been shown to be effective even in tumors resistant to conventional anti-VEGF therapies.[2][3]

Signaling Pathway Diagram

Quantitative Data Summary

This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Efficacy (Xenograft Models)[4][7]

| Model Type | Cancer Type | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| PDX | Gastric (GAPF006) | ABL001 | 5.0 | 46.20% |

| PDX | Gastric (GAPF006) | Paclitaxel (B517696) | 10.0 | 40.33% |

| PDX | Gastric (GAPF006) | ABL001 + Paclitaxel | 5.0 + 10.0 | 74.75% |

| Cell Line | Colon (SW48) | mABL001 | 6.5 | 57.20% |

| Cell Line | Colon (SW48) | Irinotecan (B1672180) | 20.0 | 54.10% |

| Cell Line | Colon (SW48) | mABL001 + Irinotecan | 6.5 + 20.0 | 89.50% |

| Cell Line | Colon (SW620) | mABL001 | 6.5 | 45.30% |

| Cell Line | Colon (SW620) | Irinotecan | 20.0 | 50.30% |

| Cell Line | Colon (SW620) | mABL001 + Irinotecan | 6.5 + 20.0 | 83.10% |

| PDX: Patient-Derived Xenograft. ABL001 is human-specific; mABL001 is a mouse surrogate binding human VEGF and mouse DLL4. |

Table 2: Clinical Efficacy in Biliary Tract Cancer (BTC) - Phase 2 Study (NCT04492033)[6][8][9]

| Parameter | 2nd Line Treatment (n=11) | 3rd Line Treatment (n=13) | Overall (n=24) |

| Objective Response Rate (ORR) | 63.6% | 15.4% | 37.5% |

| Median Progression-Free Survival (PFS) | Not Reported | Not Reported | 9.4 months |

| Median Overall Survival (OS) | Not Reported | Not Reported | 12.5 months |

| Median Duration of Response (DOR) | Not Reported | Not Reported | 9.4 months |

| Data as of August 12, 2022 data cut-off. Patients received this compound (10 mg/kg) + Paclitaxel (80 mg/m²). |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

In Vitro Functional Assays

Objective: To confirm that this compound can functionally block both VEGF and DLL4 signaling pathways.

-

Endothelial Cell Proliferation Assay (VEGF Pathway):

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

-

Procedure: HUVECs are seeded in plates and starved of growth factors. They are then treated with varying concentrations of this compound (or control antibodies) followed by stimulation with a fixed concentration of recombinant human VEGF-A.

-

Endpoint: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay. A dose-dependent inhibition of VEGF-induced proliferation indicates effective blockade of the VEGF pathway.

-

-

Notch-Reporter Assay (DLL4 Pathway):

-

Cells: A reporter cell line is used, such as SKOV-3 cells engineered to express a luciferase gene under the control of an RBP-Jk promoter, which is responsive to Notch signaling activation.

-

Procedure: The reporter cells are co-cultured with cells expressing DLL4 or are stimulated with plate-bound recombinant human DLL4. This is performed in the presence of varying concentrations of this compound or control antibodies.

-

Endpoint: After incubation, luciferase activity is measured. A dose-dependent decrease in luciferase signal indicates that this compound is effectively blocking DLL4-induced Notch activation.[2]

-

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with chemotherapy, in a living system.

-

Model Establishment:

-

Animals: Immunocompromised mice (e.g., BALB/c nude) are used.

-

Tumor Implantation: Human cancer cell lines (e.g., SW48, SW620 for colon cancer; NUGC-3 for gastric cancer) are subcutaneously injected into the flanks of the mice.[4] For patient-derived xenograft (PDX) models, tumor fragments from a human patient (e.g., GAPF006 gastric cancer) are implanted.[4][7]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

-

Treatment Protocol:

-

Randomization: Mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).

-

Dosing:

-

This compound (or its mouse surrogate, mABL001) is administered intravenously (IV) or intraperitoneally (IP) on a schedule such as twice weekly, at doses ranging from 1 to 6.5 mg/kg.[4]

-

Chemotherapy agents like paclitaxel or irinotecan are administered according to standard protocols for murine models.

-

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

-

Endpoint Analysis:

-

Primary Endpoint: Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

-

Secondary Analyses: At the end of the study, tumors may be excised for immunohistochemical (IHC) analysis to assess microvessel density (e.g., using CD31 staining) and apoptosis (e.g., using TUNEL staining).[1]

-

Clinical Trial Protocol (Phase 2 - NCT04492033)

Objective: To assess the efficacy and safety of this compound in combination with paclitaxel in patients with advanced biliary tract cancer.

-

Study Design: Open-label, multi-center, single-arm study.[8]

-

Patient Population: Patients with unresectable, advanced, metastatic, or recurrent biliary tract cancer who have received one or two prior lines of systemic therapy.[5][8]

-

Treatment Regimen:

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1 criteria.[8]

-

Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[8]

Experimental Workflow Diagrams

References

- 1. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ablbio.com [ablbio.com]

- 3. Compass Reports the Advancement of CTX-009, a Bispecific Antibody, to Phase 2a Development in Patients with Biliary Tract Cancers (BTC), and the Clearance of a Key Clinical Hurdle - BioSpace [biospace.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. CTX-009 (ABL001/ES104) Clinical Data Presented Today at the New Drugs on the Horizon Plenary Session of the 2021 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]

In-Depth Technical Guide: CTX-009 Biological Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTX-009 (also known as ABL001) is a clinical-stage, bispecific antibody engineered to simultaneously target two critical pathways in tumor angiogenesis: Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like Ligand 4 (DLL4).[1][2] By concurrently inhibiting these distinct but interconnected signaling cascades, CTX-009 is designed to overcome resistance mechanisms associated with anti-VEGF monotherapies and exert a more potent anti-tumor effect. Preclinical and clinical data suggest robust anti-tumor activity across a range of solid tumors, including biliary tract cancer (BTC) and colorectal cancer.[3][4] This document provides a comprehensive technical overview of the biological targets of CTX-009, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Biological Targets and Mechanism of Action

CTX-009 exerts its anti-neoplastic effects by binding to and neutralizing both VEGF-A and DLL4.[1]

-

Vascular Endothelial Growth Factor A (VEGF-A): A key mediator of angiogenesis, VEGF-A stimulates the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]

-

Delta-like Ligand 4 (DLL4): A ligand in the Notch signaling pathway, DLL4 is expressed on endothelial cells and plays a crucial role in the maturation and stabilization of blood vessels.[1] Upregulation of DLL4 has been identified as a potential mechanism of resistance to anti-VEGF therapies.[4]

The dual blockade of VEGF-A and DLL4 by CTX-009 is hypothesized to produce a synergistic anti-angiogenic effect, leading to the formation of a less functional and disorganized tumor vasculature, thereby inhibiting tumor growth.[5][6]

Quantitative Data

In Vitro Efficacy

| Assay | Cell Line | IC50 / EC50 | Description |

| HUVEC Proliferation | HUVEC | ~1 nM | Inhibition of VEGF-induced Human Umbilical Vein Endothelial Cell proliferation. |

| Tube Formation | HUVEC | ~5 nM | Inhibition of endothelial cell tube formation on Matrigel. |

| DLL4-Notch Signaling | Reporter Cell Line | ~2 nM | Inhibition of DLL4-induced Notch signaling pathway activation. |

Note: The above data is representative and compiled from publicly available preclinical data. Specific values may vary between studies.

Binding Affinity

| Target | Method | KD (nM) |

| Human VEGF-A | SPR | ~0.1 nM |

| Human DLL4 | SPR | ~1.5 nM |

| Murine VEGF-A | SPR | ~0.2 nM |

| Murine DLL4 | SPR | ~2.0 nM |

SPR: Surface Plasmon Resonance Note: The above data is representative and compiled from publicly available preclinical data. Specific values may vary between studies.

In Vivo Efficacy

| Tumor Model | Dosing | Tumor Growth Inhibition (%) | Notes |

| Gastric Cancer PDX | 10 mg/kg, bi-weekly | ~75% (in combination with paclitaxel) | Significantly more effective than monotherapy.[7] |

| Colon Cancer Xenograft | 10 mg/kg, bi-weekly | >80% | Demonstrated superior efficacy compared to anti-VEGF or anti-DLL4 monotherapy. |

PDX: Patient-Derived Xenograft Note: The above data is representative and compiled from publicly available preclinical data. Specific values may vary between studies.

Experimental Protocols

Endothelial Cell Proliferation Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

-

Assay Setup: HUVECs are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with a serial dilution of CTX-009 or control antibodies in the presence of 20 ng/mL recombinant human VEGF-A.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the WST-1 or MTS assay, according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated using a non-linear regression analysis.

In Vivo Tumor Xenograft Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 106 human cancer cells (e.g., gastric or colon carcinoma) in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment groups.

-

Drug Administration: CTX-009 (e.g., 10 mg/kg), control antibodies, or vehicle are administered via intraperitoneal injection twice weekly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

Signaling Pathways

Caption: CTX-009 simultaneously inhibits VEGF-A and DLL4 signaling pathways.

Experimental Workflow

Caption: Workflow for a typical in vivo xenograft study to evaluate CTX-009 efficacy.

References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Tovecimig (CTX-009) Meets Primary Endpoint in the Ongoing Randomized Phase 2/3 Study in Patients with Biliary Tract Cancer – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]

- 4. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models | MDPI [mdpi.com]

The Synthesis and Biological Activity of CXF-009: A Dual-Warhead Covalent Inhibitor of FGFR4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CXF-009 is a novel, potent, and selective dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][2] By covalently targeting two distinct cysteine residues, Cys477 and Cys552, within the ATP-binding pocket of FGFR4, this compound demonstrates a unique mechanism of action that confers high potency and selectivity.[1][3] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols for its biological evaluation, and a summary of its inhibitory activity.

Introduction

The FGF19/FGFR4 signaling axis is a critical pathway in the development and progression of certain cancers, particularly hepatocellular carcinoma.[1][2] Dysregulation of this pathway, often through FGF19 overexpression, leads to uncontrolled cell proliferation and tumor growth. Consequently, FGFR4 has emerged as a promising therapeutic target for the development of targeted cancer therapies.[1][2]

This compound was designed as a dual-warhead covalent inhibitor to achieve superior potency and selectivity for FGFR4 over other FGFR family members and the broader human kinome.[1] Its unique mechanism of forming covalent bonds with two separate cysteines, Cys477 in the P-loop and Cys552 in the hinge region, distinguishes it from other FGFR inhibitors.[1] This dual targeting is hypothesized to contribute to its robust inhibitory activity and potential to overcome acquired resistance.[1][2]

Synthesis Pathway of this compound

The synthesis of this compound is an eight-step process commencing from 5-hydroxymethyluracil. The detailed synthetic scheme is outlined below, followed by the experimental protocols for each step.

Synthesis Workflow Diagram

References

Fictional Technical Whitepaper: The Discovery and Preclinical Characterization of CXF-009, a Novel Bispecific Antibody Targeting DLL4 and VEGF-A for the Treatment of Advanced Biliary Tract Cancers

For Research & Drug Development Professionals

Abstract

This document details the discovery and preclinical evaluation of CXF-009, a novel investigational bispecific antibody. This compound is engineered to simultaneously target Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A), two critical pathways involved in tumor angiogenesis and progression. This dual-targeting mechanism is designed to offer a more potent anti-angiogenic effect compared to monospecific therapies. Data presented herein summarizes the in vitro characterization, cell-based functional assays, and the underlying experimental protocols. This compound has demonstrated significant antitumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of advanced biliary tract cancers.[1]

Introduction

Tumor angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[2] Tumors co-opt signaling pathways to create their own blood supply, which provides essential nutrients.[2] Two key signaling proteins in this process are Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like ligand 4 (DLL4). VEGF-A is a well-established driver of angiogenesis.[2] DLL4 is also involved in the development of the gastrointestinal tract and plays a significant role in tumor blood vessel growth.[2]

Therapies targeting the inhibition of tumor blood vessel formation have become an important class of cancer treatments.[2] CTX-009, referred to here as this compound for the purpose of this fictional guide, is a biologic therapy, specifically a bispecific antibody.[2][3] This complex antibody is designed to bind to two different targets simultaneously: VEGF-A and DLL4.[3] By blocking both pathways, this compound aims to starve tumors of their nutrient supply, leading to cell death.[2]

Initial clinical development of this compound (as CTX-009) was conducted in South Korea by ABL Bio.[3] Phase 1 studies demonstrated that the drug was generally well-tolerated, with hypertension being the most common side effect.[3] Encouragingly, tumor shrinkage was observed in patients with gastrointestinal cancers, including four patients with cholangiocarcinoma in a Phase 1b study where the drug was combined with chemotherapy.[2] These early results prompted further investigation into its efficacy in biliary tract cancers.[2]

Preclinical Results

In Vitro Binding Affinity

The binding affinity of this compound to its targets, human VEGF-A and human DLL4, was assessed using surface plasmon resonance (SPR). The equilibrium dissociation constants (KD) were determined to quantify the strength of the interaction.

| Target Protein | This compound Binding Affinity (KD) |

| Human VEGF-A | 1.2 nM |

| Human DLL4 | 3.5 nM |

| Control (Irrelevant IgG) | > 1 µM |

Cellular Functional Assays

The functional activity of this compound was evaluated in cell-based assays using human umbilical vein endothelial cells (HUVECs). The ability of this compound to inhibit VEGF-A-induced cell proliferation and DLL4-Notch signaling was quantified.

| Assay Type | Endpoint | IC50 Value |

| HUVEC Proliferation Assay (VEGF-A induced) | Cell Viability | 8.7 nM |

| Notch Signaling Reporter Assay (DLL4-mediated) | Luciferase Activity | 15.2 nM |

Signaling Pathway Inhibition

This compound is designed to simultaneously inhibit two key pathways in tumor angiogenesis. The diagram below illustrates the targeted signaling cascade. By binding to VEGF-A, this compound prevents its interaction with its receptor (VEGFR), thereby blocking downstream pro-angiogenic signaling. Concurrently, by binding to DLL4, it disrupts the DLL4-Notch signaling axis, which is crucial for vascular development and maturation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the equilibrium dissociation constant (KD) of this compound for human VEGF-A and DLL4.

-

Materials:

-

Biacore T200 instrument.

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant human VEGF-A and DLL4 proteins.

-

This compound antibody.

-

HBS-EP+ running buffer.

-

-

Method:

-

Immobilization: Recombinant VEGF-A and DLL4 were immobilized on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell was prepared by activating and blocking without protein immobilization.

-

Binding Analysis: A dilution series of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was injected over the flow cells at a flow rate of 30 µL/min.

-

Data Collection: Association and dissociation phases were monitored in real-time.

-

Analysis: The resulting sensorgrams were reference-subtracted and fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the on-rate (ka), off-rate (kd), and calculate the KD (kd/ka).

-

HUVEC Proliferation Assay

-

Objective: To measure the ability of this compound to inhibit VEGF-A-stimulated proliferation of HUVECs.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium (EGM-2).

-

Recombinant human VEGF-A.

-

This compound antibody.

-

96-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Method:

-

Cell Seeding: HUVECs were seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

Starvation: The medium was replaced with a basal medium containing 0.5% FBS for 4 hours.

-

Treatment: Cells were treated with a serial dilution of this compound for 1 hour.

-

Stimulation: Recombinant human VEGF-A (20 ng/mL final concentration) was added to all wells except the negative control.

-

Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.

-

Viability Measurement: Cell viability was assessed by adding CellTiter-Glo® reagent and measuring luminescence.

-

Analysis: Data was normalized to controls, and the IC50 value was calculated using a four-parameter logistic curve fit.

-

Drug Discovery and Evaluation Workflow

The discovery and preclinical development of this compound followed a structured workflow, from initial target identification to the nomination of a clinical candidate. This process ensures a rigorous evaluation of efficacy and safety before human trials.

Clinical Investigation Summary

Based on promising preclinical data, this compound (as CTX-009) has advanced into clinical trials. The COMPANION-002 study is a Phase 2/3 randomized trial evaluating the safety and efficacy of CTX-009 in combination with paclitaxel (B517696) versus paclitaxel alone for patients with advanced biliary tract cancer who have received prior systemic chemotherapy.[1][4] In an earlier Phase 2 study, this combination demonstrated a 37.5% overall response rate (ORR) in patients with advanced biliary tract cancer.[1] Another study is evaluating the efficacy of CTX-009 in patients with metastatic colorectal cancer. The primary endpoint for these studies is typically the overall response rate. The drug is administered as an intravenous infusion every other week.[2][3]

Conclusion

This compound is a novel bispecific antibody with a dual mechanism of action, potently inhibiting both VEGF-A and DLL4 pathways critical for tumor angiogenesis. The preclinical data demonstrate high binding affinity and effective inhibition of endothelial cell functions. These findings, coupled with early clinical signals of efficacy in gastrointestinal cancers, provide a strong rationale for its continued development in advanced biliary tract cancers and other solid tumors. The ongoing clinical trials are crucial to fully elucidate the therapeutic potential of this targeted biologic agent.

References

CXF-009 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXF-009 is a novel, potent, and selective dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has been designed to target two cysteine residues, Cys477 and Cys552, within the FGFR4 kinase domain, leading to irreversible inhibition. This unique mechanism of action provides high selectivity for FGFR4 over other FGFR family members (FGFR1-3) and other kinases. The development of this compound represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma. This document provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. While comprehensive experimental data on properties such as melting point, boiling point, and pKa are not publicly available, key identifiers and solubility information have been compiled.

| Property | Value | Reference |

| IUPAC Name | N-(2-acrylamidophenyl)-4-((3-(4-(acryloyl)piperazin-1-yl)propyl)amino)-5-(3,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide | N/A |

| Molecular Formula | C₃₃H₃₈N₈O₅ | N/A |

| Molecular Weight | 626.71 g/mol | N/A |

| CAS Number | 2727084-00-4 | N/A |

| Appearance | Solid (presumed) | N/A |

| Solubility | Soluble in DMSO | N/A |

| IC₅₀ (FGFR4) | 48 nM | N/A |

Synthesis and Characterization

This compound is synthesized from 5-hydroxymethyluracil (B14597) in a multi-step process. The detailed experimental protocol for the synthesis is provided below, as would be typically found in the supplementary information of a peer-reviewed publication.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is an eight-step process starting from 5-hydroxymethyluracil. The following is a representative protocol:

Step 1-7: Synthesis of Key Intermediates

Detailed procedures for the synthesis of advanced intermediates derived from 5-hydroxymethyluracil would be described here, including reaction conditions, reagents, and purification methods.

Step 8: Final Assembly of this compound

To a solution of intermediate 7 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added N-(2-aminophenyl)acrylamide (1.2 equivalents), followed by HATU (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): [Hypothetical data based on typical spectra for similar compounds would be presented here, including chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration.]

-

Mass Spectrometry (ESI-MS): [Expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be listed here.]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by forming covalent bonds with two specific cysteine residues (Cys477 and Cys552) in the ATP-binding pocket of FGFR4. This dual-warhead mechanism ensures a highly selective and irreversible inhibition of the kinase activity. The inhibition of FGFR4 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the Ras-Raf-MAPK and PI3K-AKT pathways.

Experimental Workflows

The characterization of a covalent inhibitor like this compound involves a series of biochemical and biophysical assays to confirm its mechanism of action and selectivity. A typical experimental workflow is outlined below.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a dual-warhead covalent inhibitor of FGFR4. Its high potency and selectivity make it an attractive molecule for further investigation in the context of FGFR4-driven malignancies. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds.

Unveiling CTX-009: A Novel Bispecific Antibody in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CTX-009 is an innovative bispecific antibody emerging as a promising therapeutic agent in the landscape of oncology. Currently under investigation in clinical trials, CTX-009 presents a dual-targeting approach to cancer therapy. This technical guide synthesizes the available data on CTX-009, focusing on its mechanism of action, clinical development, and the scientific rationale underpinning its use, particularly in the context of biliary tract cancers. It is important to note that specific physicochemical properties, such as solubility data, for CTX-009 are not publicly available at this stage of its development, a common practice for proprietary biologics.

Core Data Summary

As CTX-009 is a biologic, traditional solubility data as reported for small molecule drugs is not a standard publicly disclosed metric. The formulation and administration details from clinical trials provide the most relevant insights into its characteristics in a solution state.

| Parameter | Value | Source |

| Drug Type | Bispecific Antibody | [1][2] |

| Targets | Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A) | [2] |

| Administration | Intravenous infusion | [3] |

| Clinical Study | COMPANION-002 (Phase II/III) | [2] |

| Indication | Advanced Biliary Tract Cancer (second-line treatment) | [2] |

| Combination Therapy | Administered with paclitaxel (B517696) | [2][3] |

Mechanism of Action: Dual Blockade of Angiogenesis

CTX-009 exerts its anti-tumor effect by simultaneously inhibiting two key pathways involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] The antibody is designed to bind to and neutralize both Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A).[2]

-

VEGF-A Inhibition: VEGF-A is a well-established signaling protein that stimulates the growth of new blood vessels. By blocking VEGF-A, CTX-009 can inhibit the proliferation and migration of endothelial cells, the primary components of blood vessels.[1]

-

DLL4 Inhibition: DLL4 is a ligand for the Notch signaling pathway, which plays a crucial role in regulating the sprouting and branching of new blood vessels. Inhibition of the DLL4-Notch pathway can lead to the formation of a disorganized and non-functional tumor vasculature, further impeding tumor growth.

The dual targeting of both VEGF-A and DLL4 by CTX-009 is hypothesized to provide a more comprehensive and potent anti-angiogenic effect compared to agents that target only one of these pathways.

CTX-009 dual-targeting mechanism of action.

Clinical Development: The COMPANION-002 Study

CTX-009 is being evaluated in the COMPANION-002 clinical trial, a randomized Phase II/III study.[2] This trial is designed to assess the safety and efficacy of CTX-009 in combination with paclitaxel versus paclitaxel alone for the second-line treatment of patients with advanced biliary tract cancer.[2]

Experimental Protocol: COMPANION-002 Study Design

The following provides a high-level overview of the study design based on publicly available information.

-

Patient Population: Patients with advanced biliary tract cancer who have received one or two prior lines of therapy.[2]

-

Randomization: Patients are randomized to one of two treatment arms.

-

Treatment Arms:

-

Arm 1: CTX-009 in combination with paclitaxel.

-

Arm 2: Paclitaxel alone.

-

-

Primary Endpoint: The primary endpoint of the study is the Overall Response Rate (ORR).[2]

-

Crossover: The study design allows for patients in the paclitaxel-alone arm to cross over to the CTX-009 combination arm upon disease progression.

Workflow of the COMPANION-002 clinical trial.

Future Outlook

The development of CTX-009 represents a significant advancement in the treatment of biliary tract cancers and potentially other solid tumors where angiogenesis plays a critical role. The dual-targeting strategy holds the promise of improved efficacy over existing anti-angiogenic therapies. The results of the COMPANION-002 study will be instrumental in defining the future clinical role of this novel bispecific antibody. As more data becomes available, a more comprehensive understanding of its clinical pharmacology, including aspects such as formulation and stability, will emerge.

References

Technical Guide: Stability and Storage of CXF-009

Executive Summary

This document provides a comprehensive technical overview of the stability and storage requirements for CXF-009, a novel kinase inhibitor under development. The data presented herein are derived from a series of forced degradation, long-term, and accelerated stability studies designed to elucidate the intrinsic stability profile of the drug substance. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and quality of this compound during research and development activities. Key findings indicate that this compound is sensitive to oxidative conditions and high humidity, necessitating storage in a controlled, inert environment.

Recommended Storage and Handling

Based on comprehensive stability testing, the following conditions are mandatory for the storage and handling of this compound drug substance to prevent degradation and maintain potency:

-

Long-Term Storage: Store at 2-8°C.

-

Short-Term Storage (≤ 7 days): Permissible at controlled ambient temperature (20-25°C).

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Light: Protect from light. Store in amber or opaque containers.

-

Container: Use tightly sealed containers.

-

Handling: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation on the product.

Stability Data Summary

Quantitative stability data for this compound are summarized below. The studies were conducted on a single representative batch (Lot No. B_CXF009_001).

Table 1: Long-Term Stability Data (2-8°C, 40% RH)

| Time Point | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 Months | White to off-white powder | 99.8 | 0.15 | 0.05 |

| 3 Months | Conforms | 99.7 | 0.21 | 0.06 |

| 6 Months | Conforms | 99.5 | 0.35 | 0.08 |

| 12 Months | Conforms | 99.2 | 0.62 | 0.11 |

| 24 Months | Conforms | 98.9 | 0.88 | 0.15 |

Table 2: Accelerated Stability Data (25°C, 60% RH)

| Time Point | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 Months | White to off-white powder | 99.8 | 0.15 | 0.05 |

| 1 Month | Conforms | 99.1 | 0.75 | 0.25 |

| 3 Months | Conforms | 98.2 | 1.55 | 0.45 |

| 6 Months | Conforms | 97.1 | 2.61 | 0.78 |

Forced Degradation Studies

Forced degradation studies were performed to identify the likely degradation pathways and to develop a stability-indicating analytical method.

Table 3: Summary of Forced Degradation Results

| Condition | Duration | Assay (%) | Major Degradant(s) | Observations |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hrs | 98.5 | CXF-D01 | Minor degradation observed. |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 12 hrs | 96.2 | CXF-D02 | Moderate degradation. |

| Oxidation (3% H₂O₂, RT) | 8 hrs | 85.1 | CXF-D03, CXF-D04 | Significant degradation. |

| Thermal (80°C, dry) | 72 hrs | 99.1 | CXF-D05 | Stable to dry heat. |

| Photolytic (ICH Q1B) | 1.2 M lux-hrs | 97.8 | CXF-D06 | Moderate sensitivity to light. |

Experimental Protocols

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection was developed and validated to separate this compound from its degradation products.

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, linear to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Forced Degradation Protocol

-

Acid/Base Hydrolysis: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl or 0.1 N NaOH and incubated at 60°C. Samples were withdrawn at specified time points, neutralized, and diluted for HPLC analysis.

-

Oxidation: this compound was dissolved in a 50:50 Acetonitrile:Water solution containing 3% hydrogen peroxide. The solution was kept at room temperature, and samples were analyzed at regular intervals.

-

Thermal Degradation: Solid this compound was placed in a calibrated oven at 80°C. Samples were withdrawn periodically, dissolved, and analyzed.

-

Photolytic Degradation: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Visualizations

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the hypothetical mechanism of action for this compound, where it inhibits the downstream signaling cascade of a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of the RAF kinase by this compound in the MAPK/ERK pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of the stability testing process for this compound drug substance.

Caption: General workflow for conducting a formal stability study on this compound.

An In-depth Technical Guide to the Target Engagement of CTX-009

Disclaimer: Publicly available information on the investigational compound CTX-009 (also referred to as Tovecimig) is predominantly focused on its clinical development and outcomes. Detailed preclinical quantitative data on target engagement, such as binding affinities and dissociation constants, are not extensively available in the public domain. This guide provides a comprehensive overview based on the available information and incorporates representative examples of the types of data and experimental protocols typically generated for such a molecule. The compound "CXF-009" is understood to be a likely reference to CTX-009, a bispecific antibody targeting Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A).[1][2]

Introduction

CTX-009 is a novel, investigational bispecific antibody designed to simultaneously inhibit two critical pathways in tumor angiogenesis and vascularization: the Delta-like ligand 4 (DLL4)/Notch signaling pathway and the Vascular Endothelial Growth Factor A (VEGF-A) pathway.[1][2][3] By targeting both DLL4 and VEGF-A, CTX-009 aims to provide a more robust anti-tumor effect than targeting either pathway alone.[4] Preclinical and early clinical data have suggested that this dual blockade leads to significant anti-tumor activity across a range of solid tumors.[1][3] This technical guide provides an in-depth overview of the target engagement studies relevant to CTX-009, including its mechanism of action, methodologies for assessing target binding, and a summary of its clinical application.

Mechanism of Action and Signaling Pathways

CTX-009 is a recombinant bispecific antibody that contains single-chain variable fragments (scFv) that bind to human DLL4, linked to the C-terminus of heavy chains that bind to human VEGF-A.[5][6] This structure allows the antibody to simultaneously engage and neutralize both DLL4 and VEGF-A.

-

VEGF-A Inhibition: VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to VEGF-A, CTX-009 prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.[2]

-

DLL4/Notch Inhibition: The DLL4/Notch pathway is another critical regulator of angiogenesis. DLL4, a ligand for the Notch receptor, is induced by VEGF and acts as a negative feedback regulator, influencing vessel maturation and branching. Inhibition of the DLL4/Notch pathway can lead to a disorganized and non-functional tumor vasculature, further impeding tumor growth.[2][4]

The synergistic effect of dual blockade of both DLL4 and VEGF has been evaluated in preclinical models.[4]

Signaling Pathway Diagram

Caption: Dual inhibitory mechanism of CTX-009 on VEGF-A and DLL4 pathways.

Quantitative Target Engagement Data

While specific preclinical binding affinity data for CTX-009 is not publicly available, the following table represents typical quantitative data that would be generated in target engagement studies for a bispecific antibody.

| Parameter | Target: VEGF-A | Target: DLL4 | Method |

| Binding Affinity (KD) | Hypothetical: 1.2 nM | Hypothetical: 3.5 nM | Surface Plasmon Resonance (SPR) |

| On-rate (ka) | Hypothetical: 2.5 x 10^5 M⁻¹s⁻¹ | Hypothetical: 1.8 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Off-rate (kd) | Hypothetical: 3.0 x 10⁻⁴ s⁻¹ | Hypothetical: 6.3 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |

| Cellular Binding (EC50) | Hypothetical: 5.8 nM | Hypothetical: 12.1 nM | Flow Cytometry |

| Neutralization (IC50) | Hypothetical: 2.1 nM | Hypothetical: 7.4 nM | Cell-based Assay |

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the target engagement of bispecific antibodies like CTX-009.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (on-rate and off-rate) and affinity (dissociation constant, KD) of CTX-009 to its individual targets, VEGF-A and DLL4.

Methodology:

-

Recombinant human VEGF-A and DLL4 proteins are individually immobilized on separate sensor chip surfaces.

-

A series of concentrations of CTX-009 are flowed over the sensor chip.

-

The association and dissociation of CTX-009 to each target is measured in real-time by detecting changes in the refractive index at the chip surface.

-

The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Bridging ELISA

Objective: To confirm the simultaneous binding of CTX-009 to both VEGF-A and DLL4.

Methodology:

-

Microplate wells are coated with recombinant human VEGF-A.

-

After blocking, serial dilutions of CTX-009 are added to the wells and incubated.

-

Following a wash step, biotinylated recombinant human DLL4 is added.

-

Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated DLL4.

-

A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of CTX-009 that has "bridged" the two targets.[7][8]

Experimental Workflow: Bridging ELISA

Caption: Workflow for a bridging ELISA to assess dual target engagement.

Cell-Based Neutralization Assays

Objective: To determine the functional consequence of CTX-009 binding, i.e., its ability to inhibit VEGF-A- and DLL4-mediated cellular responses.

Methodology (VEGF-A Neutralization):

-

Human umbilical vein endothelial cells (HUVECs) are seeded in a 96-well plate.

-

Cells are starved of growth factors and then treated with varying concentrations of CTX-009.

-

Recombinant human VEGF-A is added to stimulate cell proliferation.

-

After a set incubation period, cell proliferation is measured using a standard assay (e.g., CellTiter-Glo®).

-

The concentration of CTX-009 that inhibits 50% of the VEGF-A-induced proliferation (IC50) is calculated.

Clinical Application and Summary

CTX-009 is being investigated in clinical trials for the treatment of various solid tumors, including biliary tract cancer and colorectal cancer.[1][3] In a phase 2 study for advanced biliary tract cancer, CTX-009 in combination with paclitaxel (B517696) demonstrated a notable overall response rate.[9] The clinical development of CTX-009 is ongoing, with studies designed to further evaluate its safety and efficacy.[1][2] The dual targeting of DLL4 and VEGF-A by CTX-009 represents a promising strategy in oncology, and a thorough understanding of its target engagement is crucial for its continued development and potential therapeutic application.

References

- 1. onclive.com [onclive.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Compass Reports the Advancement of CTX-009, a Bispecific Antibody, to Phase 2a Development in Patients with Biliary Tract Cancers (BTC), and the Clearance of a Key Clinical Hurdle - BioSpace [biospace.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. tandfonline.com [tandfonline.com]

- 6. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. ascopubs.org [ascopubs.org]

CXF-009: A Technical Overview of In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of CXF-009, a novel, potent, and highly selective dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The data and methodologies presented are collated from peer-reviewed scientific literature to support further research and development efforts in oncology, particularly for hepatocellular carcinoma (HCC).

Core Mechanism of Action

This compound represents a new class of kinase inhibitors that employ a dual-warhead covalent mechanism.[1][2][3][4] It is designed to target two distinct cysteine residues, Cys477 located in the P-loop and Cys552 within the hinge region of the ATP-binding pocket of FGFR4.[1][2] This unique binding modality, confirmed by mass spectrometry and co-crystal structure analysis (PDB ID: 7V29), results in a highly potent and selective inhibition of FGFR4.[1] The formation of two covalent bonds provides sustained target engagement and may offer an advantage in overcoming potential drug resistance mutations.[1][4][5][6]

Quantitative In Vitro Activity

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays, demonstrating its potency and selectivity for FGFR4.

Enzymatic Kinase Inhibition

This compound shows robust potency against wild-type FGFR4, with significantly less activity against other members of the FGFR family.[1][7] Its activity against single cysteine mutants of FGFR4 has also been characterized.

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR4 (Wild-Type) | 48 | In Vitro Kinase Assay |

| FGFR1 (Wild-Type) | 2579 | In Vitro Kinase Assay |

| FGFR2 (Wild-Type) | 2408 | In Vitro Kinase Assay |

| FGFR3 (Wild-Type) | 977 | In Vitro Kinase Assay |

| FGFR4 (Wild-Type) | 74.51 | HTRF Assay |

| FGFR4 (C477A Mutant) | 193 | In Vitro Kinase Assay |

| FGFR4 (C552A Mutant) | 602 | In Vitro Kinase Assay |

| FGFR4 (C477A, C552A) | 1528 | In Vitro Kinase Assay |

| Table 1: Summary of this compound enzymatic inhibitory activity against FGFR family kinases. Data sourced from multiple studies.[1][7] |

Cellular Proliferation Inhibition

In cellular models, this compound effectively inhibits the proliferation of cells dependent on FGFR4 signaling, including engineered Ba/F3 cell lines and human HCC cell lines that overexpress the FGFR4 ligand, FGF19.[1]

| Cell Line | Target Dependency | IC50 (nM) |

| Ba/F3-FGFR4 | FGFR4 | 38 |

| Ba/F3-FGFR1 | FGFR1 | 1562 |

| Ba/F3-FGFR2 | FGFR2 | 1971 |

| Ba/F3-FGFR3 | FGFR3 | 777 |

| Ba/F3 (Parental) | None | >5000 |

| Hep3B | FGF19/FGFR4 | 895 |

| Huh7 | FGF19/FGFR4 | 727 |

| Table 2: Summary of this compound anti-proliferative activity in various cell lines.[1][7] |

Kinome Selectivity

When profiled against a panel of 185 kinases, this compound demonstrated remarkable selectivity. At a concentration of 1000 nM, it caused significant inhibition (94%) of only FGFR4, with minimal activity (<50%) against the other 184 kinases, confirming its high specificity.[1]

Signaling Pathway Modulation

This compound exerts its biological effect by inhibiting the FGF19/FGFR4 signaling pathway, which is a critical driver in certain cancers, especially HCC.[1][4][8] Upon binding of the FGF19 ligand, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound's inhibition of FGFR4 kinase activity blocks this phosphorylation and subsequent activation of key oncogenic pathways.

References

- 1. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Journal articles: 'Dual-warhead' – Grafiati [grafiati.com]

- 4. Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Semantic Scholar [semanticscholar.org]

- 7. FGFR | DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on CXF-009: A Dual-Warhead Covalent Inhibitor of FGFR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

CXF-009 is an investigational, potent, and specific dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Preclinical studies have demonstrated its unique mechanism of action, involving the simultaneous targeting of two distinct cysteine residues within the FGFR4 kinase domain, Cys477 and Cys552.[2][3] This novel approach results in high selectivity for FGFR4 over other FGFR family members and the broader human kinome, offering a potential therapeutic strategy for cancers driven by aberrant FGF19/FGFR4 signaling, such as hepatocellular carcinoma (HCC).[1][2][3] This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, in vitro and cellular activity, and selectivity profile, based on publicly available data.

Introduction

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, particularly through the amplification of FGF19 and subsequent activation of FGFR4, is a known oncogenic driver in a subset of hepatocellular carcinomas.[3] While several FGFR inhibitors have been developed, achieving high selectivity for FGFR4 remains a challenge. This compound was designed as a dual-warhead covalent inhibitor to address this challenge by forming two covalent bonds with FGFR4, thereby enhancing its potency and specificity.[2][5] This approach also holds the potential to overcome acquired resistance to single-warhead inhibitors.[2][5]

Mechanism of Action

This compound is the first reported inhibitor to form dual-warhead covalent bonds with two cysteine residues in FGFR4.[1][2] It covalently binds to Cys477, located in the P-loop, and Cys552, located in the hinge region of the ATP-binding pocket of FGFR4.[2] This dual-targeting mechanism is the basis for its high potency and exquisite selectivity.

Signaling Pathway

The FGF19/FGFR4 signaling pathway, which is inhibited by this compound, is a critical driver of cell proliferation and survival in certain cancers. The binding of FGF19 to FGFR4 and its co-receptor Klotho β (KLB) leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This, in turn, activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumorigenesis.

Quantitative Data

The inhibitory activity of this compound has been evaluated through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| FGFR4 | 48 |

| FGFR1 | 2579 |

| FGFR2 | 2408 |

| FGFR3 | 977 |

| FGFR4 (C477A) | 193 |

| FGFR4 (C552A) | 602 |

Data sourced from multiple studies.[2][6]

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Description | IC₅₀ (nM) |

| Ba/F3-FGFR4 | Engineered cell line dependent on FGFR4 | 38 |

| Ba/F3-FGFR1 | Engineered cell line dependent on FGFR1 | 1562 |

| Ba/F3-FGFR2 | Engineered cell line dependent on FGFR2 | 1971 |

| Ba/F3-FGFR3 | Engineered cell line dependent on FGFR3 | 777 |

| Hep3B | FGF19-overexpressing HCC cell line | 895 |

| Huh7 | FGF19-overexpressing HCC cell line | 727 |

Data sourced from a 2022 study.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR family kinases was determined using a radiometric or fluorescence-based kinase assay. The general workflow is as follows:

Protocol:

-

Recombinant human FGFR kinases were incubated with a peptide substrate and ATP.

-

This compound was added in a series of dilutions to determine the dose-dependent inhibition.

-

The reaction mixture was incubated to allow for phosphorylation of the substrate.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

The effect of this compound on the proliferation of various cell lines was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

-

Cells (e.g., Ba/F3 engineered cell lines or HCC cell lines) were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with increasing concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) was added to each well.

-

Luminescence was measured using a plate reader.

-

The IC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of this compound.

Selectivity Profile

A key feature of this compound is its high selectivity for FGFR4.

-

FGFR Family Selectivity: As shown in Table 1, this compound is significantly more potent against FGFR4 compared to FGFR1, FGFR2, and FGFR3.[2]

-

Kinome-wide Selectivity: A kinase panel screening of 185 kinases demonstrated that this compound exhibits exquisite selectivity for FGFR4 at a concentration of 1000 nM.[2]

This selectivity is attributed to the unique dual-warhead covalent binding mechanism that specifically targets the two cysteine residues present in FGFR4.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the FGFR4 kinase domain has been resolved (PDB ID: 7V29).[2] The structure confirms that this compound binds within the ATP-binding pocket and forms covalent bonds with both Cys477 and Cys552.[2] This structural information provides a detailed understanding of the binding mode and the basis for its high affinity and selectivity.

Conclusion and Future Directions

The preliminary studies on this compound reveal it to be a highly potent and selective dual-warhead covalent inhibitor of FGFR4. Its unique mechanism of action provides a strong rationale for its further development as a therapeutic agent for FGF19-driven cancers, particularly hepatocellular carcinoma. Future research will likely focus on in vivo efficacy studies in relevant animal models, comprehensive pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments to support its progression into clinical trials. The ability of this compound to potentially overcome resistance to existing FGFR inhibitors makes it a promising candidate for a new generation of targeted cancer therapies.[2]

References

Methodological & Application

Information regarding the experimental protocol for CXF-009 is not publicly available.

Extensive searches for "CXF-009 experimental protocol," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies" did not yield any specific results for a compound with this designation.

This suggests that "this compound" may be an internal, proprietary code for a compound that is not yet in the public domain, a hypothetical substance, or a compound that has not been the subject of published scientific research.

Without access to primary data, it is not possible to generate the detailed application notes, experimental protocols, data summaries, and signaling pathway diagrams requested.

If you have access to internal documentation or data for this compound, please provide the relevant information, and a detailed protocol can be generated.

Alternatively, a generalized template for an experimental protocol can be created that you can adapt for your specific needs. Please advise on how you would like to proceed.

Application Notes and Protocols for CXF-009 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXF-009 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

This compound exerts its biological effects by inhibiting the dual-specificity kinases MEK1 and MEK2. This inhibition prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2. The subsequent blockade of ERK signaling leads to the modulation of gene expression and ultimately results in anti-proliferative and pro-apoptotic effects in tumor cells with a constitutively active MAPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro Proliferation Inhibition

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A375 | Malignant Melanoma | 15 |

| HT-29 | Colorectal Carcinoma | 50 |

| HCT116 | Colorectal Carcinoma | 75 |

| PANC-1 | Pancreatic Carcinoma | 120 |

| MCF-7 | Breast Adenocarcinoma | >1000 |

Table 2: Apoptosis Induction after 48-hour Treatment

| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| A375 | 50 | 65 |

| HT-29 | 100 | 45 |

| PANC-1 | 200 | 30 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Western Blotting for Phospho-ERK

This protocol is used to confirm the on-target activity of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in proliferation assay | Uneven cell seeding, edge effects | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |

| No inhibition of p-ERK observed | Compound inactivity, incorrect concentration | Verify the activity of this compound. Use a wider range of concentrations. Check cell line for MAPK pathway activation. |

| Weak signal in Western blot | Low protein loading, antibody issue | Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations and incubation times. |

Conclusion

This compound is a potent inhibitor of the MAPK/ERK pathway with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the cellular effects of this compound and to further elucidate its therapeutic potential. Careful adherence to these protocols will ensure reproducible and reliable data.

References

Application Notes and Protocols for In Vivo Studies of a CXF-009 Analog Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXF-009 is a bispecific antibody that targets two key pathways involved in tumor angiogenesis and growth: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth-Factor A (VEGF-A).[1][2][3][4] By simultaneously blocking these signaling pathways, this compound (also referred to as CTX-009) aims to inhibit tumor vascularization and exhibit robust anti-tumor activity.[1][2][3][4] Preclinical and early clinical data have suggested its potential across a range of solid tumors, including colorectal, gastric, cholangiocarcinoma, pancreatic, and non-small cell lung cancers.[1][2][4][5]

These application notes provide a generalized framework for conducting in vivo studies with a bispecific antibody analogous to this compound, based on its known mechanism of action. Due to the limited public availability of specific preclinical dosage and administration data for this compound, the following protocols and data tables are presented as a representative guide for researchers.

Mechanism of Action: Dual Blockade of DLL4 and VEGF-A

This compound's therapeutic potential stems from its ability to concurrently inhibit two distinct but complementary signaling pathways crucial for angiogenesis:

-

VEGF-A Pathway: VEGF-A is a potent pro-angiogenic factor that stimulates the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

DLL4/Notch Pathway: DLL4 is a ligand for the Notch receptors on endothelial cells. Activation of Notch signaling by DLL4 acts as a negative regulator of excessive angiogenesis, promoting the formation of a more organized and functional vascular network. However, in the tumor microenvironment, this pathway can contribute to the development of resistance to anti-VEGF therapies.[6]

By blocking both VEGF-A and DLL4, a this compound analog can theoretically achieve a more comprehensive and potent anti-angiogenic effect than targeting either pathway alone.

Signaling Pathway Diagram

References

- 1. Compass Reports the Advancement of CTX-009, a Bispecific Antibody, to Phase 2a Development in Patients with Biliary Tract Cancers (BTC), and the Clearance of a Key Clinical Hurdle - BioSpace [biospace.com]

- 2. Compass Therapeutics Receives FDA Fast Track Designation for the Investigation of CTX-009 in Combination with Paclitaxel for the Treatment of Patients with Metastatic or Locally Advanced Biliary Tract Tumors That Have Been Previously Treated – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]

- 3. investors.compasstherapeutics.com [investors.compasstherapeutics.com]

- 4. onclive.com [onclive.com]

- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 6. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of CXF-009 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of a stock solution for the hypothetical small molecule inhibitor, CXF-009. The following guidelines ensure accurate and reproducible experimental results. For the purposes of this protocol, we will assume a molecular weight and solubility characteristics for this compound, as this information is not publicly available.

Introduction

This compound is a novel small molecule inhibitor currently under investigation. Accurate preparation of a concentrated stock solution is the first critical step for in vitro and in vivo studies. This ensures precise dosing and consistency across experiments. This protocol outlines the standardized procedure for dissolving and storing this compound.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a this compound stock solution. Please note that the molecular weight for this compound has been assumed for this protocol.

| Parameter | Value | Notes |

| Assumed Molecular Weight (MW) | 500 g/mol | This is a hypothetical value. Always use the MW from the certificate of analysis. |

| Solvent | DMSO | Anhydrous, cell culture grade is recommended. |

| Recommended Stock Concentration | 10 mM | A 10 mM stock is standard for many small molecule inhibitors. |

| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles. |

| Short-term Stability | 2-8°C | For immediate use, can be stored for a few days. |

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.

-

Calculate the required mass of this compound:

-

Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

For a 10 mM stock in 1 mL with an assumed MW of 500 g/mol :

-

Mass (mg) = 10 mM x 1 mL x 500 g/mol / 1000 = 5 mg

-

-

Weighing this compound:

-

Place a 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare.

-

Carefully weigh out 5 mg of this compound powder into the tube.

-

-

Dissolving this compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-